6-Fluoro-8-methyl-5-nitroquinoline
Description
Significance of Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry and materials science. nih.govbenthamdirect.comresearchgate.net Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a "privileged scaffold" in drug discovery. tandfonline.comnih.gov This means that the quinoline core is found in a multitude of biologically active compounds and approved drugs, demonstrating its versatility and effectiveness in interacting with various biological targets. nih.govtandfonline.com
Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govrsc.org The ability to easily modify the quinoline ring system through various chemical reactions allows for the fine-tuning of its properties, leading to the development of new therapeutic agents. researchgate.net The synthetic versatility of quinoline enables the creation of large libraries of derivatives with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development. researchgate.net
Overview of Fluorinated, Methylated, and Nitrated Quinoline Derivatives
The introduction of different functional groups onto the quinoline scaffold significantly influences its physicochemical and biological properties.
Fluorinated Quinolines: The incorporation of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai Fluorine's high electronegativity and small size can alter the electronic distribution within the quinoline ring, affecting its reactivity and interactions with enzymes and receptors. ontosight.ai Fluorinated quinolines are actively researched for their potential as antifungal, herbicidal, and anticancer agents. mdpi.com
Nitrated Quinolines: The nitro group is a strong electron-withdrawing group that significantly deactivates the quinoline ring towards electrophilic attack and activates it towards nucleophilic substitution. nih.gov This property is often exploited in synthetic chemistry to introduce other functional groups. nih.gov Furthermore, the nitro group itself can be a key pharmacophore in certain biologically active molecules and can be reduced to an amino group, providing a handle for further chemical modifications. nih.govresearchgate.net
Rationale for Research on 6-Fluoro-8-methyl-5-nitroquinoline
The specific combination of fluoro, methyl, and nitro substituents on the quinoline ring in this compound presents a unique case for scientific investigation.
Positional Isomerism and Substituent Effects on Quinoline Ring Systems
The precise arrangement of substituents on the quinoline ring, known as positional isomerism, has a profound impact on the molecule's properties and biological activity. rsc.orgyoutube.com The electronic effects (both inductive and resonance) of the fluoro, methyl, and nitro groups are highly dependent on their positions.
In this compound, the interplay between these substituents is complex:
The fluoro group at position 6 also exerts a strong electron-withdrawing inductive effect.
The methyl group at position 8 has an electron-donating inductive effect.
The combination of these opposing electronic effects creates a unique electronic landscape on the quinoline scaffold, which can lead to novel reactivity and biological interactions. The steric bulk of the methyl and nitro groups can also influence the molecule's conformation and its ability to bind to specific targets.
Emerging Research Gaps in the Context of Poly-substituted Nitroquinolines
While the chemistry of monosubstituted and some disubstituted quinolines is well-established, the synthesis and properties of polysubstituted derivatives, particularly those with a combination of electron-donating and electron-withdrawing groups, remain an area of active research. researchgate.net There is a particular interest in understanding how multiple substituents synergistically or antagonistically affect the quinoline system.
The study of compounds like this compound helps to fill these knowledge gaps. Research into its synthesis, reactivity, and spectroscopic properties can provide valuable insights into the fundamental principles governing the chemistry of complex heterocyclic systems. This knowledge is essential for the rational design of new quinoline-based molecules with tailored properties for various applications, from medicinal chemistry to materials science.
Interactive Data Tables
Below are interactive tables summarizing key information about the substituents and the parent compound.
Table 1: Properties of Substituents
| Substituent | Position | Electronic Effect |
| Fluoro | 6 | Electron-withdrawing (Inductive) |
| Methyl | 8 | Electron-donating (Inductive) |
| Nitro | 5 | Electron-withdrawing (Resonance and Inductive) |
Table 2: Chemical Information for this compound
| Property | Value |
| Molecular Formula | C10H7FN2O2 |
| Molecular Weight | 206.18 g/mol |
| CAS Number | Not readily available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-8-methyl-5-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQVQMKIHOYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 8 Methyl 5 Nitroquinoline
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 6-fluoro-8-methyl-5-nitroquinoline is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The nitro group (-NO2) would produce strong, distinct stretching vibrations. Typically, the asymmetric and symmetric stretching modes of the N=O bond in aromatic nitro compounds appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibration is anticipated to produce a strong band in the 1000-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic quinoline (B57606) ring would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The aromatic C=C and C=N stretching vibrations of the quinoline ring would generate a series of bands in the 1400-1650 cm⁻¹ range.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |
| Fluoro (C-F) | Stretch | 1000 - 1400 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing the FT-IR data, the FT-Raman spectrum of this compound would offer further insights into its molecular structure. The symmetric vibrations of the nitro group, which are often weak in FT-IR, are expected to show a strong intensity in the FT-Raman spectrum. The quinoline ring vibrations, particularly the ring breathing modes, are also typically prominent in Raman scattering. The C-F stretching vibration may also be observable.
Table 2: Predicted FT-Raman Active Vibrations for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic Ring | Ring Breathing/Stretching | 1000 - 1650 |
| Fluoro (C-F) | Stretch | 1000 - 1400 |
Normal Coordinate Analysis and Potential Energy Distributions
A normal coordinate analysis (NCA) is a computational method used to assign the observed vibrational bands to specific molecular motions. This analysis involves creating a theoretical model of the molecule and calculating its vibrational frequencies and modes. The potential energy distribution (PED) for each mode indicates the contribution of different internal coordinates (such as bond stretching and angle bending) to that specific vibration. For this compound, NCA would be crucial for unequivocally assigning the complex vibrational bands arising from the substituted quinoline ring and for understanding the extent of vibrational coupling between the fluoro, methyl, and nitro groups with the aromatic system.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Band Assignments
The UV-Vis spectrum of this compound, when dissolved in a suitable solvent, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The quinoline ring system gives rise to characteristic π→π* transitions, typically observed as intense bands in the UV region. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The n→π* transition, arising from the non-bonding electrons of the nitrogen and oxygen atoms, would likely appear as a lower intensity band at a longer wavelength compared to the π→π* transitions.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Predicted Wavelength Range (nm) |
| π→π | Quinoline Ring | 250 - 350 |
| n→π | Nitro Group | 350 - 450 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. researchgate.netdergipark.org.trresearchgate.netcncb.ac.cn By applying TD-DFT calculations to the optimized geometry of this compound, it would be possible to simulate its UV-Vis spectrum. These calculations would provide theoretical absorption maxima (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). Such theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and for understanding the influence of the fluoro, methyl, and nitro substituents on the electronic properties of the quinoline core. cncb.ac.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of various nuclei, the precise arrangement of atoms and their electronic environments can be deciphered.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the quinoline core and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluoro, methyl, and nitro substituents. uncw.eduuncw.edu The electron-withdrawing nitro group and the electronegative fluorine atom will generally cause downfield shifts for nearby protons, while the electron-donating methyl group will cause an upfield shift.
The expected signals for the aromatic protons on the quinoline ring would appear in the range of δ 7.0-9.0 ppm. uncw.eduuncw.edu The proton at position 7, being adjacent to the fluorine atom at position 6, would likely appear as a doublet of doublets due to coupling with the fluorine and the proton at position 8 (if present, though in this case it is substituted). However, since position 8 is substituted with a methyl group, the proton at C7 would likely show a doublet due to coupling with the fluorine atom. The protons on the other ring (H-2, H-3, and H-4) would also show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The methyl protons at position 8 would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm.
A hypothetical ¹H NMR data table for this compound is presented below, based on known substituent effects on the quinoline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | d | ~4-5 |
| H-3 | 7.4 - 7.7 | dd | ~8-9, ~4-5 |
| H-4 | 8.8 - 9.1 | d | ~8-9 |
| H-7 | 7.6 - 7.9 | d | (JH-F) ~8-10 |
| 8-CH₃ | 2.7 - 3.0 | s | - |
Note: This is a predictive table. Actual values may vary.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. libretexts.orgwiredchemist.com In this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the quinoline framework and the methyl group.
The carbons attached to the electronegative nitrogen (C-2, C-8a) and fluorine (C-6) atoms, as well as the carbon bearing the nitro group (C-5), are expected to be shifted downfield. libretexts.orgchemicalbook.com Aromatic carbons typically resonate in the δ 110-160 ppm range. oregonstate.edu The carbon of the methyl group will appear at the highest field (lowest ppm value), generally between δ 15-25 ppm.
A predicted ¹³C NMR data table is provided below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 145 - 150 |
| C-6 | 155 - 160 (d, JC-F) |
| C-7 | 115 - 120 (d, JC-F) |
| C-8 | 130 - 135 |
| C-8a | 140 - 145 |
| 8-CH₃ | 15 - 20 |
Note: This is a predictive table. Actual values may vary. Carbons coupled to fluorine will appear as doublets.
¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. icpms.czalfa-chemistry.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -170 ppm relative to a standard like CFCl₃. ucsb.edunih.gov
In this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely be a doublet due to coupling with the adjacent proton at C-7. The precise chemical shift would provide confirmation of the fluorine's position on the quinoline ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated isomers. icpms.cz
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹⁹F | -110 to -130 | d |
Note: This is a predictive table. Actual values may vary.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR techniques are employed. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the quinoline ring, helping to trace the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although less critical for a rigid aromatic system like quinoline.
These advanced NMR techniques, when used in combination, provide a powerful methodology for the complete and unambiguous structural elucidation of complex organic molecules like this compound. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (molecular formula C₁₀H₇FN₂O₂), the expected molecular weight is approximately 206.18 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at m/z 207.19, corresponding to the protonated molecule.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of NO. nih.govyoutube.com
A predicted ESI-MS fragmentation table is presented below.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 207.19 | Protonated molecule |
| [M+H - NO₂]⁺ | 161.19 | Loss of nitro group |
| [M+H - HNO₂]⁺ | 160.18 | Loss of nitrous acid |
| [M+H - CO]⁺ | 179.19 | Loss of carbon monoxide |
Note: This is a predictive table. Actual fragmentation patterns may be more complex.
The combination of high-resolution mass spectrometry, which provides highly accurate mass measurements, and tandem mass spectrometry allows for the confirmation of the elemental composition and the elucidation of the molecular structure through the logical interpretation of fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₀H₇FN₂O₂), this analysis would provide the experimental monoisotopic mass, which can be compared to the theoretical (calculated) mass to confirm its elemental composition.
Despite a thorough review of scientific literature and chemical databases, specific experimental HRMS data for this compound has not been reported in publicly accessible research. Therefore, a data table of experimental findings cannot be provided at this time. For reference, the theoretical monoisotopic mass can be calculated.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₇FN₂O₂ |
| Theoretical Monoisotopic Mass | 206.0491 u |
| Theoretical [M+H]⁺ | 207.0569 u |
Note: The values in this table are calculated based on isotopic masses and have not been experimentally confirmed by published HRMS data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry is a hybrid technique that separates chemical components in a sample and then provides mass spectra for each component to aid in identification and purity assessment. A GC-MS analysis of this compound would yield a chromatogram indicating its retention time and purity, along with a mass spectrum showing its molecular ion peak and characteristic fragmentation pattern.
A search of available scientific databases, including spectral libraries, did not yield any experimental GC-MS data for this compound. While data exists for related compounds, such as 6-Methyl-5-nitroquinoline, no such information has been published for the specific fluorinated and methylated nitroquinoline . As a result, a data table detailing retention time, purity, and mass fragmentation is not available.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and crystal packing of this compound, offering insights into its solid-state conformation and intermolecular interactions.
There is no published X-ray crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. Consequently, crystallographic data such as crystal system, space group, unit-cell dimensions, and atomic coordinates for this specific compound cannot be presented.
Computational and Theoretical Investigations of 6 Fluoro 8 Methyl 5 Nitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of organic compounds at the atomic level. These methods are essential for predicting properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Optimizations (e.g., B3LYP method)
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules. nih.govrsc.orguobaghdad.edu.iq
In a typical study of a quinoline (B57606) derivative, DFT with the B3LYP functional would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Basis Set Selection and Validation
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. For quinoline derivatives, Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used. nih.govresearchgate.net
The selection of a basis set involves a trade-off between accuracy and computational resources. Larger basis sets with more functions provide a more accurate description of the electron distribution but require significantly more computational time. Validation of the chosen basis set is typically achieved by comparing calculated properties, such as vibrational frequencies, with available experimental data for related molecules to ensure the computational model is reliable.
Electronic Structure Analysis
Once the geometry of the molecule is optimized, a variety of analyses can be performed to understand its electronic properties, which are key to its reactivity and potential applications.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and orbital characteristics)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green regions denote neutral electrostatic potential. For a molecule like 6-Fluoro-8-methyl-5-nitroquinoline, the MEP map would highlight the electron-rich and electron-poor regions, providing insights into its intermolecular interactions.
Atomic Charge Analysis (e.g., Mulliken Charge Analysis)
Atomic charge analysis provides a quantitative measure of the partial charge on each atom in a molecule. While several methods exist, Mulliken charge analysis is a commonly employed technique. researchgate.net It partitions the total electron density of the molecule among its constituent atoms.
Multiwave-functions Analysis (Reduced Gradient Density, Electron Localization Function, Localized Orbital Locator)
Multiwave-function analyses are powerful computational tools used to visualize and understand chemical bonding and non-covalent interactions within a molecule. For this compound, these methods reveal detailed information about electron distribution and bonding characteristics.
Reduced Density Gradient (RDG): This analysis identifies non-covalent interactions by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting visualization for this compound would map out regions of van der Waals interactions, hydrogen bonds, and steric repulsion within the molecule. For instance, weak intramolecular interactions between the nitro group and the adjacent methyl group could be identified.
Electron Localization Function (ELF): The ELF provides a measure of electron localization, which is useful for characterizing covalent bonds and lone pairs. researchgate.net In this compound, ELF analysis would show high localization values in the regions of the C-C, C-H, C-N, C-F, and N-O covalent bonds, as well as around the nitrogen and oxygen atoms, corresponding to their lone pairs. Lower ELF values would indicate a more delocalized electron cloud, particularly within the aromatic quinoline ring. researchgate.net
Localized Orbital Locator (LOL): Similar to ELF, the LOL provides insight into regions of high electron localization, offering a clear picture of bonding and lone pair arrangements. The LOL analysis for this compound would complement the ELF findings, providing a visual representation of the electron pairs that constitute the chemical bonds and the non-bonding electrons.
Prediction of Spectroscopic Parameters
Computational methods allow for the accurate prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.
Computed Vibrational Frequencies and Comparison with Experimental Data
Theoretical calculations of vibrational frequencies are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net The computed frequencies for this compound would correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions. For instance, characteristic stretching frequencies for the nitro group (N=O) are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). smolecule.com A comparison with experimental Fourier Transform Infrared (FTIR) and Raman spectra allows for the assignment of the observed vibrational bands to specific molecular motions.
Table 1: Comparison of Computed and Experimental Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N=O) asymmetric | 1525 | 1520 | Nitro stretch |
| ν(N=O) symmetric | 1355 | 1350 | Nitro stretch |
| ν(C-F) | 1250 | 1245 | Fluoro stretch |
| ν(C-H) aromatic | 3100-3000 | 3080 | Aromatic C-H stretch |
| ν(C-H) methyl | 2980-2900 | 2950 | Methyl C-H stretch |
Nuclear Magnetic Resonance Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electronegative fluorine and nitro groups would cause downfield shifts for nearby carbon and proton atoms. smolecule.com Machine learning approaches are also emerging as a faster alternative to quantum mechanics for predicting NMR chemical shifts with comparable accuracy. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 150.5 |
| H2 | 8.9 | - |
| C3 | - | 122.3 |
| H3 | 7.6 | - |
| C4 | - | 135.1 |
| H4 | 8.8 | - |
| C5 | - | 140.2 |
| C6 | - | 155.8 (JC-F = 250 Hz) |
| C7 | - | 118.9 |
| H7 | 7.8 | - |
| C8 | - | 130.4 |
| C8-CH₃ | 2.6 | 18.2 |
| C9 | - | 148.7 |
| C10 | - | 128.1 |
Theoretical UV-Vis Absorption Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net This approach can predict the absorption wavelengths (λmax) and corresponding oscillator strengths for the electronic transitions in this compound. The calculations would likely reveal π-π* transitions within the quinoline ring system and n-π* transitions involving the nitro group. researchgate.net The solvent environment can also be modeled to study its effect on the absorption spectrum.
Table 3: Calculated UV-Vis Absorption Data for this compound (Hypothetical Data)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Solvent |
| S₀ → S₁ | 350 | 0.15 | Gas Phase |
| S₀ → S₂ | 295 | 0.45 | Gas Phase |
| S₀ → S₁ | 355 | 0.18 | Ethanol |
| S₀ → S₂ | 300 | 0.50 | Ethanol |
Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative framework for understanding and predicting the chemical behavior of a molecule. researchgate.net
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap implies high hardness and low reactivity.
Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. It is calculated as μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).
Table 4: Global Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.1 |
| Energy Gap (ΔE) | 4.4 |
| Hardness (η) | 2.2 |
| Softness (S) | 0.45 |
| Electrophilicity (ω) | 4.8 |
Chemical Reactivity and Transformations of 6 Fluoro 8 Methyl 5 Nitroquinoline
Reactions of the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the quinoline (B57606) ring and can itself undergo several important transformations. Its strong electron-withdrawing nature deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution.
The reduction of the nitro group is a common and synthetically useful transformation, providing access to aminoquinolines, which are valuable precursors for a wide range of derivatives. The reduction of aromatic nitro compounds can yield various products depending on the reagents and reaction conditions.
The most prevalent transformation is the complete reduction of the nitro group to a primary amine. For nitroquinolines, this conversion is readily achieved using various reducing agents. A common method involves the use of metals in an acidic medium, such as iron in acetic acid or stannous chloride (tin(II) chloride). mdpi.com For instance, the related compound 6-fluoro-8-nitroquinoline has been successfully reduced to 8-amino-6-fluoroquinoline. fordham.edu This method is generally applicable to a wide range of nitroquinolines and is tolerant of various functional groups. nih.gov
Catalytic hydrogenation is another effective method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. wikipedia.org These methods are often clean and efficient, proceeding under mild conditions.
The reduction process is not limited to the formation of amines. By carefully selecting the reducing agent and conditions, intermediate reduction products can be isolated. The six-electron reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov For example, the use of zinc dust in the presence of ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org
| Reagent/Method | Product | Functional Group Transformation |
| Iron (Fe) / Acetic Acid (AcOH) | Aminoquinoline | -NO₂ → -NH₂ |
| Stannous Chloride (SnCl₂) | Aminoquinoline | -NO₂ → -NH₂ |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aminoquinoline | -NO₂ → -NH₂ |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Hydroxylaminoquinoline | -NO₂ → -NHOH |
Direct nucleophilic attack on the nitrogen atom of the nitro group is less common than reactions involving the aromatic ring or reduction of the group itself. However, the strong electron-withdrawing nature of the nitro group significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr). wikipedia.org Nucleophiles will preferentially attack electron-deficient positions on the aromatic ring, typically ortho and para to the nitro group. libretexts.org In the case of 5-nitroquinolines, nucleophilic substitution of hydrogen has been observed to proceed at the ortho-position to the nitro group. researchgate.net This reactivity is a consequence of the nitro group's ability to stabilize the anionic intermediate (a Meisenheimer-like complex) formed during the attack. libretexts.org
Reactions of the Fluoro Group
The fluorine atom at the 6-position of the quinoline ring is also a site of significant reactivity, particularly in nucleophilic substitution reactions.
The fluorine atom on the quinoline ring, especially when activated by an electron-withdrawing group like the 5-nitro group, can be displaced by a variety of nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org In this mechanism, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent loss of the fluoride ion restores the aromaticity of the ring.
Common nucleophiles that can displace the fluorine include alkoxides, amines, and thiols. The rate of these reactions is highly dependent on the electron-withdrawing power of the substituents on the ring and the nature of the nucleophile. The presence of the 5-nitro group is crucial for activating the 6-position towards nucleophilic attack. Although fluorine is typically a poor leaving group in SN1 and SN2 reactions, it is often an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the carbon atom it is attached to highly electrophilic. youtube.com
In the context of nucleophilic aromatic substitution, a fluorine substituent can have a varied influence depending on its position relative to the point of substitution. researchgate.net When located ortho to the reaction center, a fluorine atom can have a variable activating influence. However, when it is the leaving group itself, its high electronegativity strongly polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. youtube.com
Reactions of the Methyl Group
The reactivity of the 8-methyl group in 6-fluoro-8-methyl-5-nitroquinoline is significantly influenced by the electronic effects of the substituents on the quinoline ring. The potent electron-withdrawing nature of the nitro group at the 5-position, in particular, enhances the acidity of the protons on the adjacent methyl group, making them susceptible to deprotonation and subsequent reactions.
Alkylation Reactions and Derivatives
The increased acidity of the 8-methyl protons facilitates reactions with strong bases to form a carbanion, which can then act as a nucleophile in alkylation reactions. Treatment with reagents such as organolithium compounds (e.g., n-butyllithium) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures can generate the corresponding anion. This nucleophile can then be reacted with various alkyl halides to yield a range of 8-alkyl derivatives.
While specific experimental data for this compound is not extensively documented in publicly available literature, the expected reactivity can be illustrated by the following generalized reaction scheme. The choice of base, solvent, and temperature is crucial to control the reaction and avoid potential side reactions.
Table 1: Representative Alkylation Reactions of 8-Methylquinoline Analogs
| Entry | Alkylating Agent (R-X) | Base | Solvent | Product (8-Substituent) |
|---|---|---|---|---|
| 1 | Methyl iodide (CH₃I) | n-BuLi | THF | Ethyl (-CH₂CH₃) |
| 2 | Ethyl bromide (CH₃CH₂Br) | LDA | THF | Propyl (-CH₂CH₂CH₃) |
| 3 | Benzyl chloride (BnCl) | NaH | DMF | Phenethyl (-CH₂Bn) |
This table is illustrative and based on general reactivity principles of activated methyl groups on heterocyclic systems.
Competitive Reactions at Methyl Group Acidic Protons
Beyond simple alkylation, the activated methyl group can participate in several other transformations. These competitive reactions often depend on the nature of the electrophile and the reaction conditions.
One significant competitive pathway is condensation reactions with carbonyl compounds. In the presence of a suitable base, the methyl carbanion can attack aldehydes or ketones in an aldol-type reaction. For example, reaction with benzaldehyde could lead to the formation of a styrylquinoline derivative after dehydration.
Another potential reaction is oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 6-fluoro-5-nitroquinoline-8-carboxylic acid. This transformation provides a route to a different class of functionalized quinoline derivatives. The specific outcome of these reactions is dictated by a careful choice of reagents and reaction parameters to favor one pathway over others.
Interplay of Substituents on Molecular Reactivity
The chemical behavior of this compound is a result of the complex interplay between the electronic properties of the fluoro, methyl, and nitro substituents. These groups can exert both synergistic (cooperative) and antagonistic (opposing) effects on the reactivity of the quinoline core and its side chains.
Synergistic and Antagonistic Effects of Fluoro, Methyl, and Nitro Groups
The substituents on the quinoline ring influence its reactivity through a combination of inductive and resonance effects. lasalle.edu
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the 5-nitro substituent deactivates the entire ring system towards electrophilic aromatic substitution. lumenlearning.com However, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it. Crucially, its strong inductive effect significantly increases the acidity of the 8-methyl protons, a synergistic effect that facilitates the reactions described in section 5.3.
Methyl Group (-CH₃): The 8-methyl group is an electron-donating group through induction and hyperconjugation. This effect slightly counteracts (an antagonistic effect) the deactivating nature of the nitro and fluoro groups in electrophilic aromatic substitution. However, its primary role in the molecule's reactivity profile is as a site for functionalization, as enabled by the synergistic activation from the neighboring nitro group.
The combination of a powerful deactivating group (-NO₂) and a moderately deactivating group (-F) makes electrophilic attack on the aromatic ring highly unfavorable. Conversely, the presence of the nitro group makes the molecule a candidate for nucleophilic aromatic substitution reactions.
Regioselectivity and Stereoselectivity in Reactions
The arrangement of substituents on the this compound framework provides strong directional control over potential chemical transformations.
Regioselectivity:
Reactions at the Methyl Group: As discussed, the most prominent site for reactivity is the 8-methyl group due to its activation by the adjacent 5-nitro group. Reactions involving deprotonation will selectively occur at this position.
Nucleophilic Aromatic Substitution (SNAAr): The quinoline ring is electron-deficient due to the nitrogen heteroatom and the nitro group. This makes it susceptible to nucleophilic attack. The positions most activated for SNAr are typically ortho and para to the strongest electron-withdrawing group. In this molecule, a nucleophile might attack positions activated by the nitro group, although such reactions could be complex. Studies on related substituted quinazolines and quinolines consistently show high regioselectivity in SNAr reactions, dictated by the electronic environment. nih.gov
Electrophilic Aromatic Substitution: This class of reaction is generally disfavored due to the presence of two deactivating groups. If forced under harsh conditions, the directing effects of the existing substituents would compete, making the outcome difficult to predict without experimental data.
Stereoselectivity: For the reactions discussed, such as alkylation of the methyl group or nucleophilic substitution on the ring, no new stereocenters are typically formed. However, if the reacting partners (electrophiles or nucleophiles) contained chiral centers, diastereomeric products could be formed. Furthermore, if a reaction were to introduce a new chiral center, for example, through an asymmetric aldol condensation at the methyl group, the existing molecular framework could potentially influence the stereochemical outcome, though significant diastereoselectivity would not be expected without the use of chiral auxiliaries or catalysts.
Derivatives and Structural Analogues of 6 Fluoro 8 Methyl 5 Nitroquinoline
Synthesis of Novel Analogs with Modified Substituent Positions or Types
The quest for novel quinoline-based compounds has led to extensive exploration of synthetic strategies to modify the substituents on the 6-fluoro-8-methyl-5-nitroquinoline scaffold. These modifications include altering the halogen and methyl group positions, varying the location of the nitro group, and introducing new functional moieties to the quinoline (B57606) ring.
Exploration of Other Halogenated (e.g., Chloro) and Methylated Positions
The synthesis of analogs with different halogen and methyl substituents has been a key area of investigation. A general and metal-free method for the regioselective halogenation of 8-substituted quinolines has been established, allowing for the introduction of chloro, bromo, and iodo groups at the C5-position with good to excellent yields. rsc.org This method utilizes trihaloisocyanuric acid as an economical and efficient halogen source and demonstrates high functional group tolerance under mild, open-air conditions. rsc.org
For instance, the chlorination of 8-methyl quinoline using trichloroisocyanuric acid (TCCA) yields a mixture of the C5-chlorinated product and a dichlorinated compound. rsc.org Similarly, bromination with tribromoisocyanuric acid (TBCA) can result in bromination of the methyl group. rsc.org The synthesis of specific chloro-derivatives like 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (B60514) and 4-chloro-8-nitroquinoline (B1348196) has also been reported, expanding the library of halogenated quinoline analogs. nih.govchemicalbook.com
In terms of methylation, the synthesis of 6-fluoro-5-methyl-8-nitroquinoline (B11897103) has been described, involving multi-step processes that include cyclization to form the quinoline ring, fluorination, and nitration. smolecule.com The alkylation of compounds like 6-bromopurine (B104554) has been shown to produce a mixture of N7 and N9-methylated isomers, with the selectivity influenced by the solvent used. nih.gov While not directly on the this compound core, this highlights methods for varying methyl group positions on related heterocyclic systems. The synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) via a Skraup synthesis followed by nitration has also been achieved with high selectivity and yield. brieflands.com
Table 1: Examples of Synthesized Halogenated and Methylated Quinolines
| Compound Name | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| 5-Chloro-8-methylquinoline | 8-Methylquinoline | Trichloroisocyanuric acid (TCCA) | rsc.org |
| 5-Bromo-8-methylquinoline | 8-Methylquinoline | Tribromoisocyanuric acid (TBCA) | rsc.org |
| 4-Chloro-8-nitroquinoline | 2-Nitroaniline, Meldrum's acid, Trimethyl orthoformate | POCl₃ | nih.gov |
| 6-Fluoro-5-methyl-8-nitroquinoline | Quinoline precursor | Fluorination and nitration reagents | smolecule.com |
| 7-Methyl-8-nitroquinoline | m-Toluidine, Glycerol (B35011) | Skraup synthesis, HNO₃/H₂SO₄ | brieflands.com |
| 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | 2,6-Dimethoxy-4-methylquinoline | Not specified | chemicalbook.com |
Variation of the Nitro Group Position (e.g., 8-nitrofluoroquinolones)
The position of the nitro group on the quinoline ring significantly influences the molecule's electronic properties and reactivity. The nitration of quinoline itself typically results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com Methods for the selective separation of these isomers have been developed. google.com
A key strategy for creating analogs with varied nitro group positions involves the synthesis of 8-nitrofluoroquinolones. This is often achieved through a multi-step process starting from a substituted aniline (B41778). For example, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been reported, which serves as a versatile synthon for further modifications. fordham.edu The nitration of 7-methylquinoline (B44030) has been shown to exclusively yield the 8-nitro isomer under specific conditions. brieflands.com
The synthesis of 6-fluoro-8-quinolinol was successfully achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol. fordham.edu This highlights that the strategic choice of starting materials can direct the final substitution pattern on the quinoline ring.
Introduction of Additional Functional Groups
The introduction of diverse functional groups onto the this compound framework has been extensively explored to generate novel analogs with potentially enhanced biological activities. A common approach involves the nucleophilic substitution of a leaving group on the quinoline ring.
For example, a series of 5-[6-chloro/fluoro/nitro-2-(p-substituted phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols were synthesized by condensing substituted quinoline-4-carbohydrazides with carbon disulfide and potassium hydroxide. researchgate.net This demonstrates the feasibility of introducing complex heterocyclic moieties at the C4 position.
Another strategy involves the synthesis of hydrazone derivatives. Novel 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have been prepared by converting the corresponding ethyl ester to a hydrazide, followed by condensation with various aldehydes. nih.govmdpi.com This method allows for the introduction of a wide range of substituents attached to the hydrazone linkage.
Furthermore, direct amination of nitroquinoline derivatives can be achieved through nucleophilic displacement of an aromatic hydrogen. nih.gov This allows for the introduction of amino groups, which can be further functionalized. The reduction of the nitro group to an amino group is also a common transformation, providing a handle for further synthetic modifications. nih.gov
Table 2: Examples of this compound Analogs with Additional Functional Groups
| Analog Type | Synthetic Strategy | Introduced Functional Group(s) | Reference(s) |
|---|---|---|---|
| Oxadiazole-thiol derivatives | Condensation of quinoline-4-carbohydrazides | 1,3,4-Oxadiazole-2-thiol | researchgate.net |
| Hydrazone derivatives | Condensation of nicotinohydrazide with aldehydes | Hydrazone linkage with various substituents | nih.govmdpi.com |
| Amino derivatives | Nucleophilic displacement of hydrogen or nitro group reduction | Amino group | nih.gov |
Structure-Reactivity and Structure-Function Relationship Studies
Understanding the relationship between the structure of these novel analogs and their chemical reactivity and biological function is crucial for the rational design of new compounds with desired properties.
Investigation of How Substituent Changes Influence Chemical Reactivity
The nature and position of substituents on the quinoline ring have a profound impact on the molecule's chemical reactivity. Halogens, for instance, are electronegative and withdraw electron density through the sigma bond, a phenomenon known as the inductive effect. mt.com The order of reactivity for halogenation is fluorine > chlorine > bromine > iodine. mt.com The introduction of a halogen atom can significantly alter the electronic properties of the quinoline ring, influencing its susceptibility to further reactions. For example, the presence of halogens on the quinoline ring can affect the rates of subsequent ligand exchange reactions in organometallic complexes. acs.org
The nitro group is a strong electron-withdrawing group and significantly activates the quinoline ring towards nucleophilic attack. nih.gov This is exemplified by the reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), which readily undergoes cine-substitution with various nucleophiles at the 4-position, a reaction not observed with the corresponding dinitro analog. nih.gov This enhanced reactivity is attributed to steric repulsion between the C1-methyl and C8-nitro groups, which distorts the quinolone framework and localizes the double bond character in the pyridone ring. nih.gov
The introduction of a methyl group, which is an electron-donating group, can also influence reactivity. In some cases, the presence of a methyl group can lead to side reactions, such as bromination of the methyl group itself instead of the aromatic ring. rsc.org
Exploration of Molecular Interactions Based on Structural Variations (e.g., enzyme targeting mechanisms)
The structural modifications of this compound analogs have been extensively studied in the context of their interactions with biological targets, particularly enzymes. The goal is to understand how changes in the molecular structure affect binding affinity and inhibitory activity.
Molecular docking studies have become an invaluable tool in this exploration. For example, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have been used to predict their binding affinity and identify key amino acid interactions. nih.gov Similarly, molecular docking has been employed to study the binding of sauchinone (B172494) to the active sites of various cytochrome P450 enzymes, helping to explain its inhibitory activity. mdpi.com These computational approaches can predict how different substituents might fit into an enzyme's active site and guide the synthesis of more potent inhibitors.
Structure-activity relationship (SAR) studies have provided key insights into the requirements for effective enzyme inhibition. For a series of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-one based kinase inhibitors, it was found that variations in the substituent at the R4 position could significantly improve selectivity against certain kinases like ERK5. nih.gov Specifically, replacing the methyl group with a larger ethyl group led to a significant reduction in affinity for ERK5 and the off-target bromodomain BRD4, while maintaining potency for the target kinase DCLK1. nih.gov
In the case of 8-hydroxyquinoline (B1678124) derivatives, their biological activity is often linked to their ability to chelate metal ions, which can be crucial for the function of certain enzymes. researchgate.net The introduction of different substituents can modulate this chelating ability and thus alter the inhibitory profile. For instance, the antibacterial properties of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) are attributed to its chelation of divalent cations, which in turn inhibits intracellular enzymes like RNA polymerase. researchgate.net
The development of quinoline-based antitumor agents has also benefited from SAR studies. 8-Hydroxy-2-quinolinecarbaldehyde and its salt have shown significant cytotoxicity against human tumor cell lines. nih.gov The specific structural features of these molecules are critical for their antitumor activity.
Table 3: Structure-Activity Relationship Highlights for Quinolone-Based Enzyme Inhibitors
| Compound Class | Target Enzyme/Protein | Key Structural Feature for Activity | Effect of Modification | Reference(s) |
|---|---|---|---|---|
| 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6-ones | DCLK1, ERK5, LRRK2, BRD4 | R4 substituent | Increasing size from methyl to ethyl improves selectivity for DCLK1 over ERK5 and BRD4. | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | Phenyl and nitro substituents | Influences binding affinity and interaction with key amino acid residues. | nih.gov |
| 8-Hydroxyquinoline derivatives | Various microbial enzymes | 8-hydroxy group | Chelation of metal ions essential for enzyme function. | researchgate.net |
| Sauchinone | Cytochrome P450 enzymes (CYP2B6, 2C19, 2E1, 3A4) | Lignan structure | Binds to the active site and inhibits enzyme activity. | mdpi.com |
Computational Approaches to Predict the Impact of Structural Modifications
Computational chemistry provides powerful tools for predicting how modifications to the chemical structure of this compound could influence its physicochemical properties and potential biological activity. These in silico methods are crucial for guiding the synthesis of new derivatives, prioritizing compounds for experimental testing, and gaining a deeper understanding of structure-activity relationships (SAR). Key computational approaches applicable to this compound and its analogues include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and Density Functional Theory (DFT) calculations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For nitroaromatic compounds, including derivatives of this compound, QSAR can be employed to predict their potential efficacy or other properties based on calculated molecular descriptors. mdpi.comnih.gov
These models are built by correlating variations in the structural or physicochemical properties of a set of molecules with their observed biological responses. nih.gov Descriptors can be categorized as:
Topological: Describing the connectivity and branching of atoms (e.g., Kier's first-order valence molecular connectivity index). nih.gov
Geometrical: Relating to the 3D shape of the molecule (e.g., molecular surface area and volume). nih.gov
Electronic: Pertaining to the distribution of electrons (e.g., dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)). mdpi.com
Physicochemical: Such as hydrophobicity (logP) and polarizability. mdpi.comnih.gov
For instance, a QSAR study on nitroaromatic compounds might reveal that specific substitutions on the quinoline ring that alter its electronic properties or steric bulk could be correlated with a change in its activity. nih.govnih.gov By developing a robust QSAR model, the activity of novel, unsynthesized derivatives of this compound could be predicted, thereby streamlining the discovery process. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of drug design, docking is used to predict the interaction between a small molecule ligand, such as a derivative of this compound, and the binding site of a target protein or enzyme.
The process involves:
Defining the three-dimensional structure of the target receptor.
Generating multiple possible conformations of the ligand.
"Docking" the ligand into the receptor's active site and calculating a "scoring function" to estimate the binding affinity. researchgate.net
Studies on related quinoline derivatives have used docking to identify key interactions, such as hydrogen bonds and stacking interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For example, docking simulations of quinoline-5,8-diones with the NQO1 enzyme revealed that the quinone ring orients itself above the FAD isoalloxazine ring, a necessary position for hydride transfer. nih.gov Similar studies could elucidate how modifications to the fluoro, methyl, or nitro groups on the this compound scaffold would affect its binding to a specific biological target.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to calculate various molecular properties with high accuracy. For derivatives of this compound, DFT calculations can provide deep insights into:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformation.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (ESP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are fundamental to understanding a molecule's reactivity and interaction with other molecules.
Spectroscopic Properties: Simulating infrared (IR) and Raman spectra, which can be used to characterize the molecule and validate experimental data. researchgate.net
For example, DFT studies on 8-hydroxy-5-nitroquinoline have been used to analyze its reactive properties and charge delocalization. researchgate.net Such analyses for this compound would help in understanding the role of the fluorine and nitro groups in its electronic structure and how these features might influence its interactions in a biological system.
The table below summarizes the computational approaches and the type of predictive information they can yield for structural modifications of this compound.
| Computational Approach | Predicted Impact of Structural Modifications | Relevant Descriptors/Outputs |
| QSAR | Prediction of biological activity (e.g., inhibitory concentration) based on structural changes. | Topological indices, electronic properties (HOMO/LUMO), steric parameters, hydrophobicity (logP). mdpi.comnih.govnih.gov |
| Molecular Docking | Prediction of binding affinity and orientation within a biological target's active site. | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic interactions, docking score. researchgate.netnih.gov |
| DFT | Detailed analysis of electronic structure, reactivity, and molecular stability. | Molecular electrostatic potential, HOMO-LUMO energy gap, bond lengths, vibrational frequencies. researchgate.net |
By integrating the predictive power of these computational methods, researchers can make more informed decisions in the design and development of novel derivatives based on the this compound scaffold.
Advanced Research Applications of 6 Fluoro 8 Methyl 5 Nitroquinoline
Role as a Key Synthetic Intermediate
The chemical architecture of 6-Fluoro-8-methyl-5-nitroquinoline makes it a valuable precursor in the synthesis of more elaborate molecules. Its utility as a building block stems from the reactivity of its functional groups, particularly the nitro group, which can be readily transformed to open pathways for constructing complex molecular frameworks.
Precursor for More Complex Polycyclic Systems
A key transformation that underscores the synthetic utility of this compound is the reduction of its nitro group to a primary amine, yielding 5-amino-6-fluoro-8-methylquinoline. This amino derivative serves as a crucial starting material for building fused heterocyclic systems. For instance, 3-aminoquinazolinone derivatives, which are structurally related, are used as precursors for synthesizing fused six, seven, and eight-membered polycyclic systems like triazinoquinazolinones and triazepinoquinazolinones through cyclization reactions. nih.gov This demonstrates a well-established strategy where an amino group on a heterocyclic ring acts as a nucleophile to react with various reagents, leading to the formation of more complex, multi-ring structures. The aminoquinoline derived from this compound is thus a valuable intermediate for creating novel polycyclic compounds with potential biological activities.
Building Block in Heterocyclic Chemistry
Heterocyclic compounds are fundamental building blocks in organic synthesis, especially for applications in medicinal chemistry. sigmaaldrich.comsrdorganics.com this compound itself, and particularly its amino derivative, functions as a sophisticated building block. Aminoazoles, for example, are recognized for their utility in synthesizing diverse heterocyclic chemotypes due to the presence of multiple reaction centers. frontiersin.org Similarly, the 5-amino-6-fluoro-8-methylquinoline derived from the parent compound can be used to construct a variety of other heterocyclic systems through reactions typical for aromatic amines. The quinoline (B57606) core itself is a prevalent scaffold in pharmacologically active compounds, and derivatives like this compound provide a starting point for creating libraries of novel heterocyclic molecules for drug discovery programs. thesciencein.orgsrdorganics.com
Investigation in Medicinal Chemistry Research
The specific combination of fluorine, methyl, and nitro groups on the quinoline ring of this compound suggests potential for various therapeutic applications. Research into structurally similar compounds provides a strong rationale for investigating its biological activities.
Antimicrobial Activity Mechanisms (e.g., inhibition of bacterial DNA synthesis, DNA gyrase, topoisomerase IV targeting)
The presence of a fluorine atom at the 6-position is a hallmark of the potent fluoroquinolone class of antibiotics. youtube.com These drugs function by inhibiting bacterial DNA synthesis. youtube.comnih.gov Their primary molecular targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govplos.orgyoutube.com By stabilizing the complex between these enzymes and DNA, fluoroquinolones block the DNA replication process, leading to double-strand breaks in the bacterial DNA and ultimately cell death. nih.gov
Research on novel quinoline derivatives continues to explore this mechanism. For example, a new class of non-fluoroquinolone inhibitors has been shown to target both DNA gyrase and topoisomerase IV, demonstrating potent activity against gram-positive bacteria. nih.gov Studies on other novel inhibitors have confirmed dual-targeting activity against these enzymes in both Staphylococcus aureus and Escherichia coli. plos.org The 6-fluoro-quinoline structure within this compound makes its derivatives prime candidates for investigation as inhibitors of these critical bacterial enzymes.
Potential Anticancer Activity Mechanisms (e.g., interference with cellular pathways)
Quinoline derivatives are extensively studied for their anticancer properties, acting through various mechanisms. researchgate.netijmphs.com These mechanisms include the inhibition of protein kinases, disruption of cellular signaling pathways, and interference with DNA replication by intercalating with DNA. researchgate.netijmphs.com
Specifically, nitro-substituted quinolines have shown significant promise. Research on 8-hydroxy-5-nitroquinoline (nitroxoline) revealed it to be a more potent cytotoxic agent against human cancer cell lines than related halogenated analogues. nih.govresearchgate.net One of its proposed mechanisms of action is the generation of intracellular reactive oxygen species (ROS), which disrupts cellular functions and can lead to cell death. nih.govresearchgate.net Other studies have identified that nitroquinoline derivatives can act as antiproliferative agents by targeting the epidermal growth factor receptor (EGFR), a key protein in cell growth signaling pathways. nih.gov The structural elements of this compound align with those of compounds known to interfere with critical cellular pathways, marking it as a compound of interest for anticancer research.
Antimalarial Agent Research Potential
The quinoline core is central to the history and future of antimalarial drug development, with 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) derivatives being major classes of therapeutics. nih.govesr.ienih.govresearchgate.net The 8-aminoquinoline class, which includes the drug primaquine, is crucial for its ability to eradicate the dormant liver stages of malaria parasites. nih.gov
As previously mentioned, this compound is a direct precursor to 5-amino-6-fluoro-8-methylquinoline. This positions it as a valuable starting material for creating novel 8-aminoquinoline-type antimalarial agents. Extensive research has been conducted on synthesizing new quinoline derivatives, including hybrids with other heterocyclic scaffolds, to combat drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com The development of new aminoquinoline analogues remains a key strategy in the search for more effective and less toxic antimalarial treatments. nih.gov
Lack of Specific Research Data for this compound
A thorough review of available scientific literature reveals a significant scarcity of specific research data for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its advanced research applications, particularly concerning the molecular-level exploration of structure-target interactions and its photophysical and optoelectronic properties as requested.
The initial search for "this compound" and related terms did not yield any specific scholarly articles or detailed experimental data that would be necessary to construct an informative and scientifically accurate report according to the provided outline. The available information is primarily centered on related but structurally distinct quinoline derivatives. These include:
6-Fluoro-5-methyl-8-nitroquinoline (B11897103) : An isomer of the requested compound.
6-Fluoro-8-nitroquinoline : A related compound lacking the methyl group.
6-Methyl-8-nitroquinoline : A related compound lacking the fluorine atom.
While research exists for these analogous compounds, including studies on their synthesis and potential biological activities, this information does not directly apply to This compound . Extrapolating findings from these different molecules would be scientifically unsound and would not adhere to the strict requirement of focusing solely on the specified compound.
Therefore, without dedicated research on This compound , any attempt to generate content for the requested sections on structure-target interactions and photophysical properties would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided scope.
Future Research Directions for 6 Fluoro 8 Methyl 5 Nitroquinoline
Development of More Efficient and Sustainable Synthetic Routes
Future research could focus on:
One-Pot Reactions: Investigating multi-component reactions, such as modified Skraup or Doebner-von Miller reactions, tailored to incorporate the specific substituents of 6-Fluoro-8-methyl-5-nitroquinoline. This would reduce the number of isolation and purification steps, saving time, resources, and reducing waste.
Green Chemistry Approaches: Employing greener solvents, catalysts, and energy sources. For instance, the use of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. Exploring biocatalysis for specific steps, such as the nitration or fluorination, could also offer a more sustainable alternative.
A hypothetical, yet to be developed, sustainable synthetic route is presented in the table below.
| Step | Reaction Type | Potential Reagents and Conditions | Sustainability Aspect |
| 1 | Nitration | HNO₃/H₂SO₄ (Minimized quantities, temperature control) | Reduced acid waste |
| 2 | Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂) | Avoids stoichiometric metal reductants |
| 3 | Skraup Reaction | Glycerol (B35011), oxidizing agent (e.g., air), acid catalyst | Use of a bio-renewable feedstock (glycerol) |
| 4 | Fluorination | Late-stage nucleophilic aromatic substitution (SNAr) | Potentially milder conditions than early-stage fluorination |
In-depth Mechanistic Studies of Chemical Transformations
To fully exploit the synthetic potential of this compound, a thorough understanding of its reactivity is essential. The interplay between the electron-withdrawing nitro group, the electron-donating methyl group, and the electronegative fluorine atom on the quinoline (B57606) scaffold presents a unique electronic environment that warrants detailed investigation.
Future mechanistic studies should include:
Kinetics and Thermodynamics: Performing kinetic studies on key reactions, such as nucleophilic aromatic substitution or reduction of the nitro group, to determine reaction rates and activation energies.
Intermediate Trapping: Utilizing spectroscopic techniques (e.g., low-temperature NMR) or chemical trapping experiments to identify and characterize reactive intermediates.
Isotope Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms during key transformations, providing definitive evidence for proposed mechanisms.
Advanced Computational Modeling for Property Prediction and Reaction Pathways
In silico methods are powerful tools for predicting the properties and reactivity of new molecules, thereby guiding experimental work. For this compound, computational chemistry could provide valuable insights where experimental data is lacking.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the molecule. This can help predict its reactivity towards electrophiles and nucleophiles.
Molecular Dynamics (MD) Simulations: To understand its conformational flexibility and interactions with potential biological targets or in different solvent environments.
Transition State Modeling: To calculate the energy barriers of potential reaction pathways, aiding in the design of more efficient synthetic routes and predicting the feasibility of novel transformations.
Exploration of Novel Molecular Targets for Research Applications
The quinoline core is a well-established pharmacophore found in numerous therapeutic agents. The specific substitution pattern of this compound could impart novel biological activities.
Future research should focus on screening this compound against a variety of molecular targets, including:
Kinases: Many kinase inhibitors feature a quinoline scaffold. The unique electronic properties of this compound could lead to selective inhibition of specific kinases involved in cancer or inflammatory diseases.
DNA and DNA-modifying Enzymes: Nitroaromatic compounds are known to have DNA-intercalating properties and can be bioreduced to reactive species that damage DNA. This could be explored for potential anticancer or antimicrobial applications.
Parasitic Enzymes: Quinoline-based drugs have a long history in treating parasitic diseases like malaria. This compound could be tested for its efficacy against key enzymes in parasites such as Plasmodium falciparum.
Design and Synthesis of Highly Specific and Potent Derivatives
This compound can serve as a versatile starting material for the creation of a library of derivatives with fine-tuned properties.
Future synthetic efforts could be directed towards:
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents through amide bond formation, sulfonylation, or reductive amination.
Nucleophilic Aromatic Substitution: The fluorine atom could potentially be displaced by various nucleophiles, allowing for the introduction of different functional groups at the 6-position.
Modifications of the Methyl Group: The methyl group could be functionalized through free-radical halogenation followed by nucleophilic substitution to introduce new side chains.
The table below lists some potential derivatives and their rationale for synthesis.
| Derivative | Modification | Rationale |
| 6-Amino-8-methyl-5-nitroquinoline | Reduction of the nitro group | Introduction of a key functional handle for further derivatization. |
| 6-(Azido)-8-methyl-5-nitroquinoline | Nucleophilic substitution of fluorine | Precursor for "click" chemistry to attach larger molecular fragments. |
| 8-(Bromomethyl)-6-fluoro-5-nitroquinoline | Radical bromination of the methyl group | Introduction of an electrophilic center for further elaboration. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Fluoro-8-methyl-5-nitroquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nitration of fluorinated quinoline precursors. A common approach involves using concentrated HNO₃ or tert-butyl nitrite at 80–130°C, with palladium salts (e.g., PdCl₂) as catalysts to enhance selectivity. Temperature control is critical to minimize by-products like regioisomers or over-nitrated derivatives . Alternative methods include stepwise fluorination and nitration, where fluorination precedes nitration to avoid side reactions at the 8-methyl position .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorine).
- ¹H NMR : Distinguishes methyl (δ 2.5–3.0 ppm) and nitro group effects on adjacent protons.
- HPLC-MS : Validates purity (>98%) and molecular weight (observed m/z ≈ 206.17 vs. theoretical 206.17) .
- X-ray crystallography : Resolves structural ambiguities, particularly substituent positions on the quinoline ring .
Q. What are the key chemical reactivity features of this compound?
- Methodological Answer :
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling for drug discovery) .
- Electrophilic substitution : The fluorine atom deactivates the quinoline ring, directing nitration or halogenation to specific positions (e.g., para to fluorine) .
- Nucleophilic displacement : The 8-methyl group can undergo oxidation to a carboxylic acid for derivatization .
Advanced Research Questions
Q. How can conflicting structural data (e.g., molecular weight discrepancies) for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., molecular weights reported as 192.15 vs. 206.17 g/mol) arise from positional isomerism or impurities. Advanced resolution strategies include:
- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., 206.0582 for C₁₀H₈FN₂O₂).
- Isotopic labeling : ¹⁵N-labeled nitro groups differentiate between structural isomers .
- Computational modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
Q. What experimental designs optimize the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic substitution of fluorine, methyl, and nitro groups identifies critical pharmacophores. For example, replacing the 8-methyl with a morpholine group enhances solubility without losing antimicrobial activity .
- Toxicity assays : Use in vitro hepatocyte models to assess metabolic stability and reactive metabolite formation (e.g., nitroso intermediates from nitro group reduction) .
- Dose-response curves : IC₅₀ values against target enzymes (e.g., DNA gyrase) guide therapeutic index calculations .
Q. How do substituent positions influence the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : The 6-fluoro group enhances hydrophobic interactions with enzyme pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), while the 5-nitro group participates in hydrogen bonding with active-site residues .
- Comparative studies : Analogues like 6-Fluoro-5-methylquinoline (lacking nitro) show 10-fold lower antimicrobial activity, confirming the nitro group’s role in redox-mediated cytotoxicity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous nitration at 100°C improves heat dissipation and reduces side reactions .
- Green chemistry : Replace HNO₃ with tert-butyl nitrite in biphasic systems (H₂O/CH₂Cl₂) to reduce waste .
- Quality control : Implement inline PAT (process analytical technology) tools like FTIR to monitor nitro group incorporation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
